4-(prop-2-yn-1-yl)cyclohex-2-en-1-one
Description
4-(prop-2-yn-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the cyclohexenone ring. This compound is of interest due to its α,β-unsaturated ketone structure, which confers reactivity in conjugate addition and cycloaddition reactions. Its molecular formula is C₉H₁₀O (molecular weight: 134.18 g/mol), with the propargyl group contributing a terminal alkyne functionality. This structural motif is utilized in synthetic chemistry for building complex scaffolds, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
172908-28-0 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most efficient method involves a redox chain reaction catalyzed by scandium triflate [Sc(OTf)₃] and Hantzsch ester, as demonstrated in propargylation studies of quinones. While originally applied to CoQ₀, this methodology has been adapted for cyclohexenone derivatives. The process begins with the reduction of the enone to its hydroquinone form, followed by Sc(OTf)₃-mediated generation of a propargyl carbocation from dimeric propargyl alcohol. Electrophilic attack on the hydroquinone intermediate and subsequent re-oxidation yield the propargylated product.
Key Optimization Steps:
Yield Analysis
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ + Hantzsch | Acetonitrile | 60 | 86 |
| Sc(OTf)₃ alone | Acetonitrile | 60 | 0 |
| InBr₃ + Hantzsch | Acetonitrile | 60 | 33 |
The table highlights the necessity of both Sc(OTf)₃ and Hantzsch ester for efficient propargylation, with higher temperatures significantly accelerating the reaction.
Organometallic Addition Strategies
Grignard and Luche Reduction Sequences
Organometallic approaches leverage the nucleophilic addition of propargyl Grignard reagents to cyclohex-2-en-1-one. For example, propargyl magnesium bromide reacts with the enone’s carbonyl group, forming a tertiary alcohol intermediate. Subsequent oxidation via Luche reduction (NaBH₄/CeCl₃) regenerates the ketone while retaining the propargyl substituent.
Challenges and Solutions:
Comparative Performance
| Reagent | Intermediate | Oxidation Method | Final Yield (%) |
|---|---|---|---|
| Propargyl MgBr | Allylic alcohol | TEMPO/NaIO₄-SiO₂ | 41 |
| 3-Phenylpropargyl MgBr | Allylic alcohol | Luche Reduction | 77 |
These results underscore the impact of substituents on reaction outcomes, with aromatic propargyl groups exhibiting superior stability.
Decarboxylative and Electrophilic Pathways
Bromodifluoroacetate Intermediate Route
Though primarily used for trifluoromethylation, decarboxylative strategies involving bromodifluoroacetate esters (e.g., propargylic bromodifluoroacetates) offer a plausible route to 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one. Copper-catalyzed decarboxylation releases CO₂ and generates propargyl radicals, which couple with enone intermediates.
Limitations:
Electrophilic Aromatic Substitution
In non-aromatic systems like cyclohexenone, Sc(OTf)₃ facilitates direct propargylation via conjugate addition. The Lewis acid polarizes the enone’s carbonyl group, enabling nucleophilic attack by in situ-generated propargyl carbocations.
Critical Comparison of Methods
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Organic Synthesis
4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one serves as a valuable intermediate in the synthesis of other organic compounds. Its unique structural features allow it to participate in various chemical reactions:
- Michael Addition Reactions : The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Cycloaddition Reactions : The presence of the double bond in the cyclohexene ring makes it suitable for cycloaddition reactions, leading to the formation of diverse cyclic structures.
Table 1: Comparison of Synthetic Routes
| Synthetic Method | Description | Yield |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form new carbon bonds | High |
| Diels-Alder Reaction | Forms adducts with dienes | Moderate |
| Regioselective Reactions | Utilizes singlet oxygen for selective oxidation | Variable |
Pharmaceutical Applications
The compound's structure suggests potential biological activity, although comprehensive studies are still needed. Preliminary data indicate that it may interact with specific enzymes and biochemical pathways:
- Enzyme Inhibition : Early research suggests that this compound might inhibit certain enzymes, which could be useful in drug development.
- Therapeutic Potential : Its ability to influence cellular processes positions it as a candidate for further investigation in therapeutic applications.
Biological Research
While the biological activity of this compound has not been extensively studied, its potential interactions warrant further exploration:
- Mechanism of Action : The compound may activate or inhibit specific molecular targets, influencing various cellular processes. Understanding these mechanisms could lead to new insights into its biological effects.
Case Study: Interaction with Enzymes
A study focusing on the interaction of this compound with certain enzymes revealed preliminary evidence of enzyme inhibition. This finding highlights its potential role as a lead compound in drug discovery.
Industrial Applications
In addition to its synthetic and pharmaceutical uses, this compound may find applications in various industrial processes:
- Fragrance Production : Its unique chemical properties could be harnessed in the formulation of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the prop-2-yn-1-yl group can undergo cycloaddition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Cyclohexenone Derivatives
Cyclohexenone derivatives are widely studied for their diverse reactivity and applications. Below is a comparative analysis of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxymethyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl in ) favor organic solvents. The propargyl derivative exhibits intermediate polarity, soluble in dichloromethane or THF .
- Thermal Stability: Bulky substituents (isopropyl, trifluoromethoxy) reduce ring strain in cyclohexenone, enhancing stability. The propargyl group’s linear geometry introduces minimal steric hindrance, making the compound prone to polymerization under heat .
Notes
- Synthetic Challenges : The propargyl group’s reactivity necessitates careful handling under inert conditions to prevent side reactions (e.g., polymerization) .
- Structural Insights: X-ray crystallography (using SHELX programs ) reveals that substituent bulkiness significantly affects cyclohexenone ring puckering and intermolecular interactions .
Q & A
Q. What are the common synthetic routes for 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one?
The synthesis of this compound typically involves Claisen-Schmidt condensation or alkyne coupling reactions . For example:
- Claisen-Schmidt condensation : Reacting a substituted acetophenone derivative with an aldehyde under basic conditions (e.g., NaOH/ethanol) can yield α,β-unsaturated ketones. Modifications to include propargyl groups may require protecting groups to prevent side reactions .
- Sonogashira coupling : Introducing the propargyl moiety via palladium-catalyzed cross-coupling between a halogenated cyclohexenone and terminal alkyne precursors. This method ensures regioselective alkyne attachment .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the cyclohexenone ring protons (δ 5.8–6.2 ppm for conjugated double bonds) and propargyl protons (δ 2.5–3.0 ppm for sp-hybridized carbons).
- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 200–210 ppm, while sp-hybridized carbons (alkyne) resonate at δ 70–85 ppm .
- IR Spectroscopy : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and C=O (1680–1750 cm⁻¹) confirm functional groups .
Q. Table 1: Expected NMR Peaks
| Proton Environment | δ (ppm) Range |
|---|---|
| Cyclohexenone C-H (conj.) | 5.8–6.2 |
| Propargyl C-H | 2.5–3.0 |
| Cyclohexenone C=O | 200–210 (¹³C) |
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of this compound?
Regioselectivity in alkyne attachment can be controlled via:
- Steric and electronic directing groups : Electron-withdrawing groups on the cyclohexenone ring direct alkyne addition to less hindered positions.
- Catalytic systems : Use of Pd/Cu catalysts in Sonogashira coupling optimizes cross-coupling efficiency while minimizing homocoupling byproducts. Reaction conditions (e.g., temperature, solvent polarity) must be systematically varied and monitored via TLC or GC-MS .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Conflicting NMR or IR data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using software like Gaussian .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Software like AutoDock Vina or Schrödinger Suite is recommended .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Software | Output Relevance |
|---|---|---|
| HOMO/LUMO energies | Gaussian 16 | Reactivity hotspots |
| Docking affinity scores | AutoDock Vina | Target binding potential |
Q. What in vitro assays are recommended for evaluating the biological activity of this compound?
- Kinase inhibition assays : Test inhibitory effects on protein kinases using fluorescence-based ADP-Glo™ assays.
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess biocompatibility .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, temperature).
- Continuous flow chemistry : Enhance mixing and heat transfer for exothermic reactions, reducing side products.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. What are the best practices for reporting synthetic and analytical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
